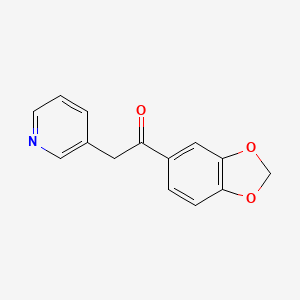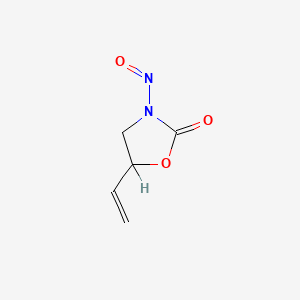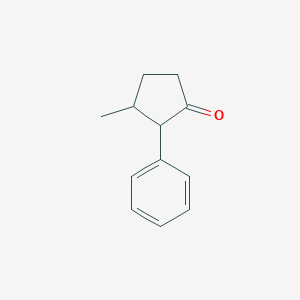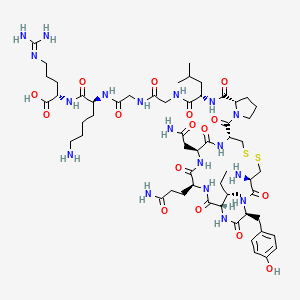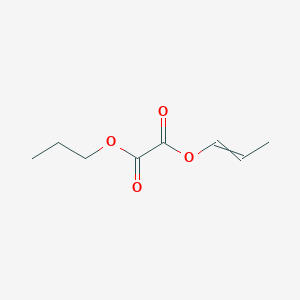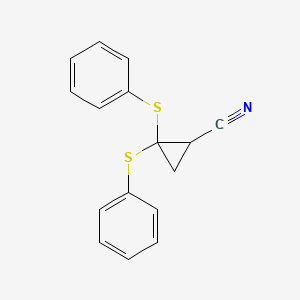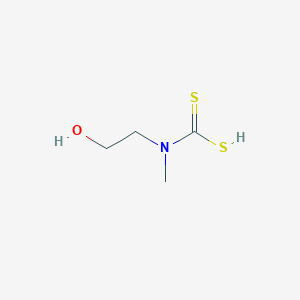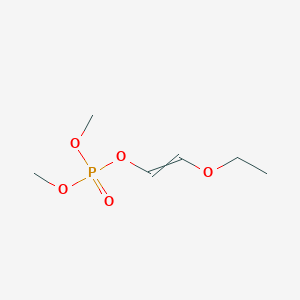![molecular formula C28H40OS B14351472 S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate CAS No. 90336-53-1](/img/structure/B14351472.png)
S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Decyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a decyl group and a pentyl group attached to a biphenyl core, with a carbothioate functional group. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Decyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Decyl and Pentyl Groups: The decyl and pentyl groups can be introduced through alkylation reactions.
Formation of Carbothioate Group: The carbothioate group can be introduced through a thiocarbonylation reaction, where a thiocarbonyl compound reacts with the biphenyl derivative under suitable conditions.
Industrial Production Methods: Industrial production of S-Decyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where substituents can be introduced at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Decyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials .
Medicine: In medicinal chemistry, biphenyl derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties .
Wirkmechanismus
The mechanism of action of S-Decyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with molecular targets, such as enzymes and receptors. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the carbothioate group can form covalent bonds with nucleophilic sites . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison: S-Decyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is unique due to the presence of the carbothioate group, which imparts distinct chemical reactivity and biological activity compared to other biphenyl derivatives. The decyl and pentyl groups also contribute to its unique physicochemical properties, such as solubility and hydrophobicity .
Eigenschaften
CAS-Nummer |
90336-53-1 |
|---|---|
Molekularformel |
C28H40OS |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
S-decyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C28H40OS/c1-3-5-7-8-9-10-11-13-23-30-28(29)27-21-19-26(20-22-27)25-17-15-24(16-18-25)14-12-6-4-2/h15-22H,3-14,23H2,1-2H3 |
InChI-Schlüssel |
CWBMMYIVWNAYTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCSC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


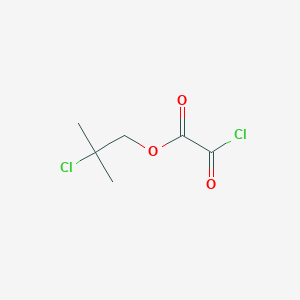
![9-Methyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14351402.png)
![Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14351411.png)
